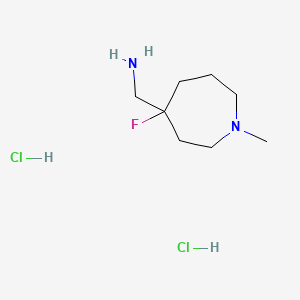![molecular formula C9H16ClNO2 B13474622 Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride is a bicyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyrrole ring fused with a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride typically involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride in water, yielding N-substituted pyrroles under mild conditions . Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, which avoids the formation of unwanted by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques, often in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride, manganese complexes, copper catalysts, and palladium catalysts. Reaction conditions typically involve mild temperatures and the use of solvents like water or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carbaldehydes, and various reduced derivatives of the original compound.
Applications De Recherche Scientifique
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as an antagonist of retinol-binding protein 4, it impedes the ocular uptake of serum all-trans retinol, reducing cytotoxic bisretinoid formation in the retinal pigment epithelium . This mechanism is particularly relevant in the treatment of age-related macular degeneration and Stargardt disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydrocyclopenta[c]pyrrole: This compound shares a similar bicyclic structure but lacks the carboxylate and hydrochloride groups.
Pyrrole-2-carbaldehyde: A simpler pyrrole derivative that undergoes similar oxidation reactions.
N-substituted pyrroles: These compounds have various substituents on the nitrogen atom, leading to diverse chemical properties and applications.
Uniqueness
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride is unique due to its specific structure, which combines a pyrrole ring with a cyclopentane ring and a carboxylate group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C9H16ClNO2 |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-3-2-6-4-10-5-8(6)7;/h6-8,10H,2-5H2,1H3;1H |
Clé InChI |
XEFZNACMVMEZEH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC2C1CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)

![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)







![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
